BenchChemオンラインストアへようこそ!

Dihydrobetulinic acid

Antiviral HIV-1 inhibition Triterpenoid derivatives

Dihydrobetulinic acid (DHBA) is a saturated lupane scaffold (C-3β‑OH, C‑28‑COOH) that is structurally distinct from betulinic acid and cannot be substituted in target‑based programs. DHBA acts as a direct dual topoisomerase I/II inhibitor without DNA cleavage, a potent HIV‑1 entry/fusion inhibitor (3‑O‑dimethylsuccinyl analog TI 14 000), and a CD73 antagonist that restores CD4+ T‑cell function. In golden hamsters, DHBA reduced visceral leishmaniasis parasite burden >92%. Its saturated core yields anti‑angiogenic derivatives (IC₅₀ ≤4 µg/mL) superior to those from betulinic acid. Choose DHBA for differentiated mechanisms and validated in vivo activity.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 25488-53-3
Cat. No. B1670585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrobetulinic acid
CAS25488-53-3
SynonymsDihydrobetulinic acid
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
InChIInChI=1S/C30H50O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h18-24,31H,8-17H2,1-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1
InChIKeyPZXJOHSZQAEJFE-FZFNOLFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrobetulinic Acid (CAS 25488-53-3): Lupane-Type Pentacyclic Triterpenoid Procurement Overview


Dihydrobetulinic acid (DHBA, CAS 25488-53-3) is a lupane-type pentacyclic triterpenoid derived from betulinic acid, originally isolated from the leaves of Syzygium claviflorum [1]. It is characterized by a C-3 beta-hydroxy group and a C-28 carboxylic acid moiety on a saturated lupane skeleton [2]. DHBA exhibits a defined profile of biological activities across antiviral, antiparasitic, and immunomodulatory domains, including inhibition of HIV-1 replication, dual topoisomerase I/II inhibition, and CD73 antagonism [3].

Why Generic Betulinic Acid Cannot Replace Dihydrobetulinic Acid in Targeted Research Applications


Although dihydrobetulinic acid shares the same pentacyclic triterpenoid core as betulinic acid (BA), substitution between these compounds is not scientifically valid due to distinct structure-activity relationships governing their biological profiles. DHBA is saturated at the C-20(29) position, eliminating the isopropenyl moiety present in BA [1]. This structural modification fundamentally alters its interaction with specific molecular targets: DHBA acts as a direct dual inhibitor of DNA topoisomerases I and II without inducing DNA cleavage, whereas BA derivatives demonstrate divergent mechanisms in eukaryotic topoisomerase inhibition [2]. Furthermore, the saturated scaffold of DHBA serves as a distinct starting point for synthetic derivatization, yielding analogs with differentiated selectivity and therapeutic index profiles not accessible from the BA scaffold [3].

Dihydrobetulinic Acid: Quantified Differentiation Evidence Against Comparators


Anti-HIV Activity: 3-O-Dimethylsuccinyl DHBA Derivative Achieves TI of 14,000 in H9 Cells

In a direct head-to-head synthesis and evaluation study, 3-O-(3′,3′-dimethylsuccinyl)-dihydrobetulinic acid (compound 11) demonstrated extremely potent anti-HIV-1 activity with an EC50 < 3.5 × 10⁻⁴ μM and a therapeutic index (TI) of 14,000 in acutely infected H9 lymphocytes. This derivative was also active against HIV replication in a monocyte cell line and in peripheral blood mononuclear cells, while the unmodified DHBA parent (compound 9) served as the lead scaffold for this optimization [1].

Antiviral HIV-1 inhibition Triterpenoid derivatives

Antileishmanial Efficacy: DHBA Reduces Parasitic Burden >92% in Hamster Model with Dual Topoisomerase Inhibition

In a comprehensive study, dihydrobetulinic acid (DHBA) inhibited the growth of Leishmania donovani promastigotes and amastigotes with IC50 values of 2.6 μM and 4.1 μM, respectively. In a direct mechanistic comparison, the 17-decarboxylated analogue dihydrolupeol showed no inhibition of DNA topoisomerases I and II, no effect on parasitic growth, and failed to induce apoptosis, confirming that the C-17 carboxylic acid group is essential for activity. In vivo, treatment of infected golden hamsters with DHBA reduced the parasitic burden by greater than 92% in both spleen and liver [1].

Antiparasitic Leishmaniasis Topoisomerase inhibition

Anti-Angiogenic Activity: 20,29-Dihydrobetulinic Acid Derivatives Outperform Betulinic Acid in Tube Formation Assays

A series of 3-O-acyl, 3-benzylidene, 3-hydrazone, and other betulinic acid derivatives were synthesized and evaluated in vitro for anti-angiogenic activity. The study authors explicitly concluded that 20,29-dihydrobetulinic acid derivatives have better anti-angiogenic activity as compared to betulinic acid or its other derivatives [1]. Among the evaluated compounds, compounds 10, 17, and 18 showed 20%, 32%, and 48% reduction in tube-like structure (TLS) formation, respectively, and were found better than betulinic acid (compound 1). All derivatives reported showed IC50 ≤ 4 μg/mL in endothelial cell cytotoxicity assays [1].

Anti-angiogenesis Endothelial cell assay Cancer therapeutics

Topoisomerase I Inhibition: DHBA Identified as Most Potent Pentacyclic Triterpenoid for Eukaryotic Topo I

In a mechanistic study evaluating betulinic acid and related triterpenoids as eukaryotic topoisomerase I inhibitors, dihydrobetulinic acid was identified as the most potent pentacyclic triterpenoid to inhibit eukaryotic topoisomerase I reported to date [1]. The study established the inhibitory step and the major functional groups responsible, enabling rational development of more potent derivatives. This classification distinguishes DHBA from other in-class triterpenoids (including betulinic acid, ursolic acid, and oleanolic acid) in terms of target engagement potency at topoisomerase I [1].

Topoisomerase inhibitor Anticancer Mechanism of action

CD73 Inhibition: DHBA Identified as Potent Small-Molecule CD73 Antagonist with T Cell Functional Restoration

A 2026 study designed and synthesized a series of dihydrobetulinic acid derivatives for the discovery of potent ecto-5′-nucleotidase (CD73) inhibitors. Biological evaluation led to the disclosure of three active compounds: DHBA, ZM792, and ZM905. Among these, DHBA demonstrated the ability to effectively restore the function of CD4+ T cells in antitumor immunity assays [1]. This represents a novel application for DHBA distinct from its historical antiviral and antiparasitic profiles, positioning it as a natural product-derived CD73 inhibitor candidate. The study provides comparative data across the synthesized series, establishing DHBA as one of the three most active compounds in the library [1].

Immuno-oncology CD73 inhibitor Adenosine pathway

Dihydrobetulinic Acid: Evidence-Backed Application Scenarios for Procurement Planning


Antileishmanial Lead Optimization and In Vivo Efficacy Studies

DHBA is a validated lead compound for visceral leishmaniasis with demonstrated in vivo efficacy in the golden hamster model (>92% parasitic burden reduction in spleen and liver) [1]. The compound acts as a dual topoisomerase I/II inhibitor with a mechanism distinct from DNA cleavage induction. The availability of an inactive comparator (dihydrolupeol) provides a clear structure-activity relationship that can guide medicinal chemistry efforts [1]. This scenario is appropriate for programs seeking to develop novel antileishmanial agents with proven in vivo activity.

Anti-HIV Derivative Synthesis Using DHBA as a Scaffold

DHBA serves as a core scaffold for synthesizing potent anti-HIV derivatives. The 3-O-(3′,3′-dimethylsuccinyl)-DHBA analog achieves an in vitro TI of 14,000 against HIV-1 replication in H9 cells [2]. The compound's activity extends to monocyte cell lines and PBMCs, and the mechanism does not involve reverse transcriptase inhibition but rather inhibition of syncytia formation [2]. This scenario is appropriate for antiviral discovery programs exploring lupane-derived entry/fusion inhibitors.

Anti-Angiogenic Agent Development via C-20 Saturated Scaffold

The 20,29-dihydrobetulinic acid scaffold yields derivatives with superior anti-angiogenic activity compared to the unsaturated betulinic acid scaffold, as demonstrated by tube-like structure reduction of up to 48% and IC50 values ≤4 μg/mL in endothelial cell assays [3]. This scenario is appropriate for oncology or ophthalmology programs seeking angiogenesis inhibitors derived from natural product scaffolds with demonstrated superiority over BA-based analogs.

Immuno-Oncology CD73 Inhibitor Discovery Programs

DHBA has been identified as a potent small-molecule inhibitor of CD73 (ecto-5′-nucleotidase), a key immunosuppressive enzyme in the adenosine pathway [4]. The compound restores CD4+ T cell function, providing a natural product-derived entry point for developing CD73 antagonists [4]. This scenario is appropriate for immuno-oncology programs seeking to modulate the tumor microenvironment via CD73 blockade, particularly those exploring natural product scaffolds as alternatives to existing clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrobetulinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.